molecular formula C₄₁H₆₇N₁₁O₁₃ B612645 149997-91-1 CAS No. 149997-91-1

149997-91-1

Cat. No.: B612645
CAS No.: 149997-91-1
M. Wt: 922.04
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS No.: 149997-91-1 IUPAC Name: L-Leucine, L-seryl-L-seryl-L-isoleucyl-L-α-glutamyl-L-phenylalanyl-L-alanyl-L-arginyl Sequence: Ser-Ser-Ile-Glu-Phe-Ala-Arg-Leu (SSIEFARL) Molecular Formula: C₄₁H₆₇N₁₁O₁₃ Molecular Weight: 922.04 g/mol

Biological Source: SSIEFARL is an octapeptide derived from residues 498–505 of the glycoprotein B (gB) of herpes simplex virus (HSV-1/2). It functions as an immunodominant epitope recognized by H-2Kb-restricted, HSV-1/2 cross-reactive cytotoxic T lymphocytes (CTLs) .

Properties

CAS No.

149997-91-1

Molecular Formula

C₄₁H₆₇N₁₁O₁₃

Molecular Weight

922.04

sequence

One Letter Code: SSIEFARL

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycoprotein B (485-492) involves solid-phase peptide synthesis. The process begins with the attachment of the first amino acid, leucine, to a resin. The following steps involve the sequential addition of protected amino acids, such as arginine, phenylalanine, glutamic acid, isoleucine, and serine, using coupling reagents like diisopropylcarbodiimide and hydroxybenzotriazole. The final product is cleaved from the resin and deprotected to yield the desired peptide .

Industrial Production Methods

Industrial production of Glycoprotein B (485-492) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The final product undergoes rigorous purification steps, such as high-performance liquid chromatography, to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Glycoprotein B (485-492) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the amino acid residues within its sequence .

Common Reagents and Conditions

    Coupling Reagents: Diisopropylcarbodiimide, hydroxybenzotriazole

    Cleavage Reagents: Trifluoroacetic acid, water, triisopropylsilane

    Oxidation Reagents: Hydrogen peroxide, iodine

    Reduction Reagents: Dithiothreitol, tris(2-carboxyethyl)phosphine

Major Products Formed

The major product formed from the synthesis of Glycoprotein B (485-492) is the peptide itself. During oxidation and reduction reactions, the peptide may form disulfide bonds or undergo reduction to free thiol groups .

Scientific Research Applications

Glycoprotein B (485-492) has several scientific research applications:

    Virology: It is used to study the entry mechanism of the herpes simplex virus into host cells.

    Immunology: It serves as an immunodominant epitope for cytotoxic T-lymphocyte recognition, making it valuable in vaccine development and immune response studies.

    Biochemistry: It is utilized in the study of protein-protein interactions and the structural analysis of viral glycoproteins.

    Pharmaceutical Research: It is investigated for its potential as a therapeutic target for antiviral drugs

Mechanism of Action

Glycoprotein B (485-492) exerts its effects by acting as a fusion protein that facilitates the entry of the herpes simplex virus into host cells. It interacts with other viral glycoproteins, such as glycoprotein H and glycoprotein L, to mediate the fusion of the viral envelope with the host cell membrane. This process allows the viral genome to enter the host cell and initiate infection .

Comparison with Similar Compounds

Research Findings and Limitations

  • Biological Efficacy : SSIEFARL induces robust CTL responses in murine models, validating its role in HSV vaccine development .
  • Synthesis Challenges: High purity (>98%) is critical for reproducibility in immunological assays, necessitating advanced HPLC purification .
  • Data Gaps : Direct comparisons with analogous HSV epitopes (e.g., gD or gC-derived peptides) are absent in the provided evidence. Further studies should evaluate cross-reactivity and adjuvant compatibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.